UU-T02 is a small molecule inhibitor targeting the β-catenin/T-cell factor protein-protein interaction, which plays a critical role in the Wnt signaling pathway. This pathway is significant in various biological processes, including cell proliferation, differentiation, and embryonic development, and is often implicated in tumorigenesis when dysregulated. The compound is classified as a direct β-catenin antagonist, specifically designed to disrupt the interaction between β-catenin and T-cell factor transcription factors, thereby inhibiting oncogenic signaling associated with several cancers.
UU-T02 has been developed through a series of structure-activity relationship studies aimed at identifying effective inhibitors of the Wnt/β-catenin signaling pathway. The compound has been characterized for its ability to selectively inhibit β-catenin/T-cell factor interactions with high potency and specificity. It has shown significant promise in preclinical studies, particularly in its application against various cancer cell lines that exhibit hyperactive Wnt signaling pathways .
The synthesis of UU-T02 involves several key steps:
Technical details regarding the synthesis can vary based on the specific structural modifications made during the development process.
The molecular structure of UU-T02 can be represented as follows:
Data from crystallography studies indicate that the compound adopts a conformation that allows optimal interaction with the β-catenin/T-cell factor interface, enhancing its inhibitory efficacy .
UU-T02 undergoes specific chemical reactions that facilitate its mechanism of action:
These reactions underscore UU-T02's potential as a therapeutic agent by preventing β-catenin from activating downstream target genes involved in cancer progression.
UU-T02 functions primarily by disrupting the β-catenin/T-cell factor protein-protein interactions:
UU-T02 exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's viability for further development as a drug candidate.
UU-T02 has several scientific applications:
The canonical Wnt/β-catenin pathway is an evolutionarily conserved signaling cascade critical for embryonic development, stem cell maintenance, and tissue regeneration [4] [9]. At its core, this pathway regulates the stability of β-catenin, a dual-function protein involved in cell adhesion and transcriptional activation. In the absence of Wnt ligands, cytoplasmic β-catenin is phosphorylated by a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This phosphorylation marks β-catenin for ubiquitination and proteasomal degradation, maintaining low cellular levels [4] [7] [9]. Upon Wnt activation, the ligand binds to Frizzled (Fz) receptors and LRP5/6 co-receptors, disrupting the destruction complex. Stabilized β-catenin translocates to the nucleus, where it partners with T-cell factor/Lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes (e.g., MYC, CCND1) governing cell proliferation and survival [4] [9] [10].
Table 1: Key Components of Canonical Wnt/β-Catenin Signaling
Component | Function | Consequence of Dysregulation |
---|---|---|
Wnt Ligands | Secreted glycoproteins initiating signaling | Overexpression in multiple cancers |
Frizzled/LRP5/6 | Membrane receptors transducing Wnt signal | Mutations linked to metabolic disorders |
β-Catenin Destruction Complex | Phosphorylates β-catenin for degradation | Inactivating mutations in CRC (e.g., APC) |
Nuclear β-Catenin/TCF | Transcriptional activation of proliferation genes | Constitutive activation in malignancies |
Aberrant activation of Wnt/β-catenin signaling is a hallmark of numerous cancers. Dysregulation commonly arises from:
Hyperactive β-catenin drives oncogenesis by:
UU-T02 (CAS# 1500080-17-0) is a potent, selective small-molecule inhibitor designed to disrupt the β-catenin/Tcf4 protein-protein interaction (PPI), a critical node in oncogenic Wnt signaling [1] [2] [3]. Its discovery stemmed from efforts to target PPIs downstream of common genetic mutations (e.g., APC loss), offering broader therapeutic applicability than upstream inhibitors [5] [10]. Chemically, it is a peptidomimetic compound with the IUPAC name:(S)-4-((S)-3-carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid [1].
Table 2: Chemical and Biophysical Properties of UU-T02
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₃₃H₃₃ClN₄O₉ | MedKoo Biosciences [1] |
Molecular Weight | 665.09 g/mol | MedChemExpress [2] [3] |
CAS Number | 1500080-17-0 | All commercial sources [1] [2] [3] |
Solubility | >125 mg/mL in DMSO | Biochemical assays [2] [3] |
Purity | >98% | HPLC analysis [1] |
Storage Stability | >3 years at -20°C | Supplier data [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1